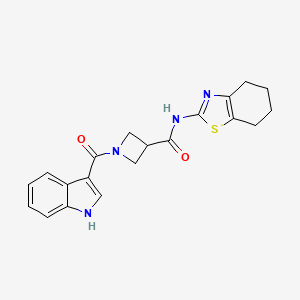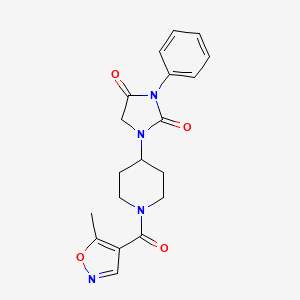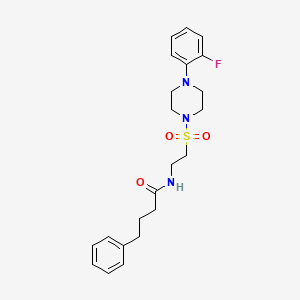
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of an indole moiety, a benzothiazole ring, and an azetidine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
1-(1H-Indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
-
Formation of the Indole-3-carbonyl Intermediate:
- Starting with indole, the indole-3-carbonyl chloride is synthesized using reagents like oxalyl chloride in the presence of a base such as pyridine.
-
Synthesis of the Benzothiazole Intermediate:
- The benzothiazole ring is formed by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
-
Coupling Reaction:
- The indole-3-carbonyl chloride is then reacted with the benzothiazole intermediate in the presence of a base to form the desired intermediate.
-
Formation of the Azetidine Carboxamide:
- The final step involves the reaction of the intermediate with azetidine-3-carboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Mecanismo De Acción
The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The benzothiazole ring can enhance binding affinity and specificity, while the azetidine carboxamide group may improve the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(1H-Indole-3-carbonyl)-N-(2-benzothiazolyl)azetidine-3-carboxamide: Similar structure but lacks the tetrahydro modification on the benzothiazole ring.
1-(1H-Indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness: 1-(1H-Indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and pharmacokinetic properties. The tetrahydro modification on the benzothiazole ring can enhance its stability and binding affinity, while the azetidine ring can improve its metabolic stability and bioavailability.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYXMCGVIQQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2608618.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)
![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)


![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2608630.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)
![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)

![N-(2-ethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2608640.png)
